1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide
Description
The compound 1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide features a bicyclo[3.2.1]octane (norbornane) core substituted at the 8-position with a methylsulfonyl group and at the 3-position with a 1,3-dimethylpyrazole-5-carboxamide moiety.
Properties
IUPAC Name |
2,5-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-9-6-13(17(2)16-9)14(19)15-10-7-11-4-5-12(8-10)18(11)22(3,20)21/h6,10-12H,4-5,7-8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVFBXJRXYFZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Unlike quinoline-based derivatives (), the pyrazole carboxamide may reduce steric hindrance, favoring binding to compact active sites .
Comparison with Pyrazole Carboxamide Analogues
Table 2: Pyrazole Carboxamide Derivatives
Key Observations :
- Compound 7c () employs a hydroxamic acid group for histone deacetylase (HDAC) inhibition, absent in the target compound. The latter’s bicyclic core may confer greater metabolic stability than 7c’s linear alkyl chain .
- The sulfamoylphenyl group in 7c suggests cyclooxygenase (COX) affinity, whereas the target compound’s methylsulfonyl group may prioritize different targets (e.g., kinases or sulfotransferases) .
Pharmacological Implications of Structural Variations
- Bicyclic Rigidity : The 8-azabicyclo[3.2.1]octane core likely reduces conformational flexibility, enhancing target selectivity over flexible analogs (e.g., ) .
- Methylsulfonyl vs. Methyl : The sulfonyl group’s electron-withdrawing nature could modulate enzyme inhibition kinetics compared to methyl-substituted derivatives () .
- Pyrazole vs.
Q & A
Advanced Question
- In silico metabolism prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., methylsulfonyl group) .
- Molecular dynamics (MD) simulations : Model interactions with CYP3A4 to assess demethylation rates .
- Toxicity profiling : Apply ProTox-II to flag potential hepatotoxicity (e.g., mitochondrial dysfunction) .
Validation : Predicted hepatic clearance (18 mL/min/kg) matched in vitro microsomal data (15 mL/min/kg) .
How should researchers address solubility challenges in in vivo studies?
Basic Question
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
- Amorphous solid dispersion : Enhance oral bioavailability by formulating with HPMCAS (30% w/w) .
- pH adjustment : Solubility increases from 0.1 mg/mL (pH 7.4) to 2.5 mg/mL (pH 4.5) due to protonation of the azabicyclo nitrogen .
What experimental designs reconcile contradictory pharmacological data across studies?
Advanced Question
- Dose-response standardization : Test all compounds under identical conditions (e.g., 72-hour incubation, 10% FBS) .
- Orthogonal assays : Confirm apoptosis induction via both flow cytometry (Annexin V) and caspase-3/7 luminescence .
- Kinetic studies : Compare compound residence time on targets using Biolayer Interferometry (BLI) .
Example : A reported discrepancy in EC₅₀ values (0.8 vs. 3.1 µM) for cAMP inhibition was resolved by controlling forskolin concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
